3-iodo-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
3-iodo-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10INO2S and a molecular weight of 347.17 g/mol. This compound is characterized by the presence of an iodine atom, a benzamide group, and a tetrahydrothiophene ring with an oxo group.
Preparation Methods
The synthesis of 3-iodo-N-(2-oxothiolan-3-yl)benzamide typically involves the iodination of N-(2-oxotetrahydro-3-thienyl)benzamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-iodo-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-iodo-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
3-iodo-N-(2-oxothiolan-3-yl)benzamide can be compared with similar compounds such as:
N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]benzeneacetamide: Contains a furan ring instead of a thiophene ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H10INO2S |
---|---|
Molecular Weight |
347.17 g/mol |
IUPAC Name |
3-iodo-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14) |
InChI Key |
RJRDTFZUEPMPCF-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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